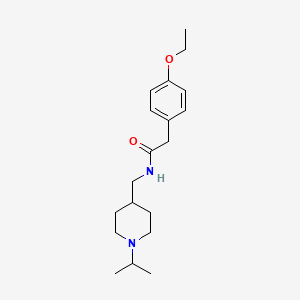
2-(4-ethoxyphenyl)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-ethoxyphenyl)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H30N2O2 and its molecular weight is 318.461. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(4-ethoxyphenyl)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{20}H_{30}N_{2}O_{2}
- Molecular Weight : 342.47 g/mol
Research indicates that the biological activity of this compound may involve several mechanisms, including:
- Inhibition of Enzymatic Activity : The compound has been shown to act as a potent inhibitor of DNA methyltransferase 1 (DNMT1), which plays a crucial role in gene regulation and cancer progression. This inhibition can lead to demethylation of oncogenes, potentially reversing tumorigenesis .
- Cell Cycle Arrest and Apoptosis Induction : Studies suggest that the compound may induce cell cycle arrest in cancer cell lines, leading to increased apoptosis through caspase activation pathways. This effect has been observed in various human cancer cell lines .
Biological Activity
The biological activity of this compound has been evaluated in several studies:
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits significant anti-proliferative effects against various cancer cell lines, including:
- IC50 Values : The half-maximal inhibitory concentration (IC50) values for different cancer cell lines have been reported in the range of 0.5 to 5 µM, indicating strong anti-cancer properties .
Table: Anti-Proliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HL60 (Leukemia) | 0.31 |
| KB (Epidermal Carcinoma) | 0.75 |
| HCT116 (Colorectal Cancer) | 1.20 |
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Study on HL60 Cells : A study demonstrated that treatment with this compound led to significant apoptosis in HL60 cells, with activation of caspases confirming the apoptotic pathway .
- Mechanistic Insights : Further investigations revealed that the compound disrupts mitochondrial membrane potential, leading to mitochondrial dysfunction and subsequent cell death .
Propiedades
IUPAC Name |
2-(4-ethoxyphenyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-4-23-18-7-5-16(6-8-18)13-19(22)20-14-17-9-11-21(12-10-17)15(2)3/h5-8,15,17H,4,9-14H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWHUUPREZMTRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













